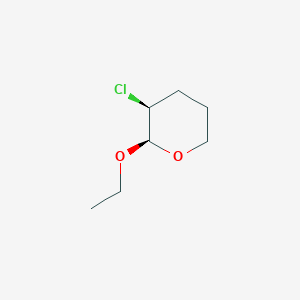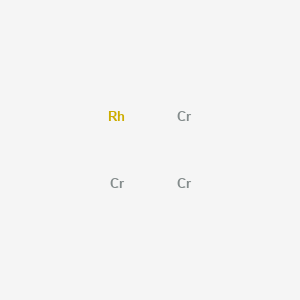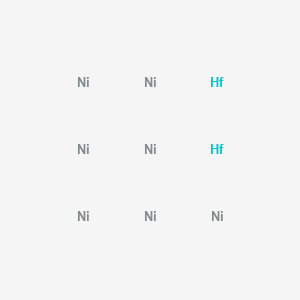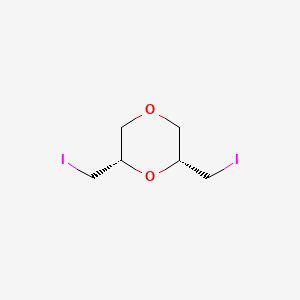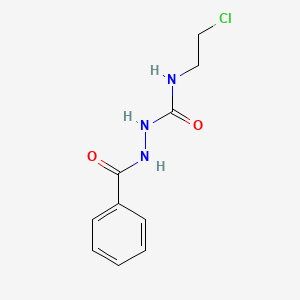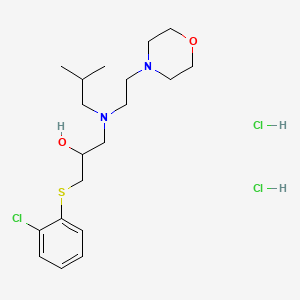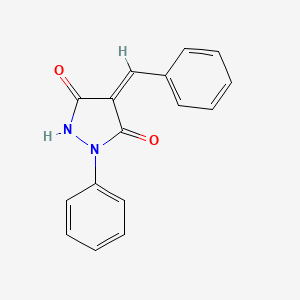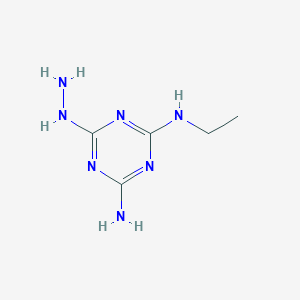
1,2,6-Trithionane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6-Trithionane is a sulfur-containing heterocyclic compound with the molecular formula C6H12S3 It is a member of the thioether family and is characterized by a six-membered ring structure with three sulfur atoms at positions 1, 2, and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,6-Trithionane can be synthesized through several methods. One common approach involves the cyclization of 1,3-dithiolane derivatives under specific conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the six-membered ring structure.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the cyclization reaction can be carried out efficiently. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,6-Trithionane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thioethers.
Aplicaciones Científicas De Investigación
1,2,6-Trithionane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s sulfur atoms can interact with biological molecules, making it useful in studying sulfur metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of various sulfur-containing compounds and materials.
Mecanismo De Acción
The mechanism by which 1,2,6-Trithionane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form bonds with metal ions and other electrophilic centers, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to diverse biological effects.
Comparación Con Compuestos Similares
1,4,7-Trithiacyclononane: Another sulfur-containing heterocyclic compound with a similar ring structure but different sulfur atom positions.
1,3,5-Trithiane: A compound with three sulfur atoms in a six-membered ring, but with different chemical properties.
Uniqueness of 1,2,6-Trithionane: this compound is unique due to its specific sulfur atom arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to form stable complexes with transition metals and participate in various chemical reactions makes it a valuable compound in research and industry.
Propiedades
Número CAS |
6573-10-0 |
|---|---|
Fórmula molecular |
C6H12S3 |
Peso molecular |
180.4 g/mol |
Nombre IUPAC |
1,2,6-trithionane |
InChI |
InChI=1S/C6H12S3/c1-3-7-4-2-6-9-8-5-1/h1-6H2 |
Clave InChI |
AFPVNPQULJLFIH-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCCSSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


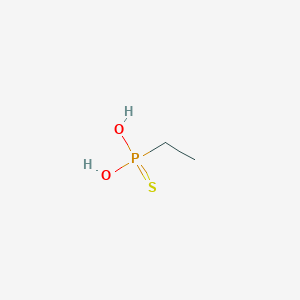
![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
